![molecular formula C16H17N3O2S B5739250 N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide](/img/structure/B5739250.png)
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide, also known as DBM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DBM is a member of the benzimidazole family and has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In
Wirkmechanismus
The exact mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide is not fully understood. However, studies have suggested that N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide may exert its anti-cancer effects by inhibiting the expression of certain proteins that are involved in cell proliferation and survival. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide may also induce apoptosis in cancer cells by activating certain signaling pathways.
In terms of its anti-inflammatory effects, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide may also inhibit the activation of certain immune cells, such as macrophages and T cells, that are involved in the inflammatory response.
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide's neuroprotective effects may be due to its ability to scavenge free radicals and reduce oxidative stress. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide may also modulate certain signaling pathways that are involved in neuronal survival and function.
Biochemical and Physiological Effects
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In terms of its anti-cancer effects, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide may also inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
In terms of its anti-inflammatory effects, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide may also inhibit the activation of certain immune cells that are involved in the inflammatory response.
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide's neuroprotective effects may be due to its ability to scavenge free radicals and reduce oxidative stress. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide may also modulate certain signaling pathways that are involved in neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide in lab experiments is its low toxicity. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has been shown to have low toxicity in various animal models, which makes it a promising candidate for further research.
However, one limitation of using N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide in lab experiments is its low solubility in water. This can make it difficult to administer N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide to animals in a standardized manner. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide. One area of research is to further elucidate its mechanism of action. This will help to optimize its therapeutic potential and identify potential drug targets.
Another area of research is to investigate the potential of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide as a combination therapy with other anti-cancer or anti-inflammatory drugs. This may enhance its therapeutic efficacy and reduce potential side effects.
Finally, research on the pharmacokinetics of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide is needed to optimize its dosing and administration. This will help to ensure that N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide can be used safely and effectively in clinical trials and potential future therapies.
Conclusion
In conclusion, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it an attractive candidate for further research. While there are still limitations and challenges to overcome, the future directions for research on N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide hold promise for the development of new therapies.
Synthesemethoden
The synthesis of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide involves the reaction of 1,2-dimethyl-1H-benzimidazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its anti-cancer properties. Studies have shown that N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide can inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects. Studies have demonstrated that N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide can reduce inflammation in various animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has also been studied for its neuroprotective properties. Studies have shown that N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide can protect neurons from damage caused by oxidative stress and excitotoxicity. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-methylbenzenesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-4-7-14(8-5-11)22(20,21)18-13-6-9-16-15(10-13)17-12(2)19(16)3/h4-10,18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRQTKCSEXESBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322400 | |
Record name | N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658814 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
37739-79-0 | |
Record name | N-(1,2-dimethylbenzimidazol-5-yl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.